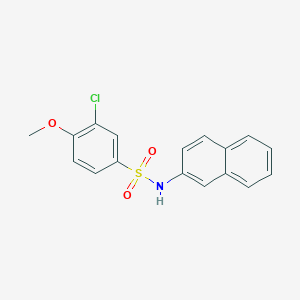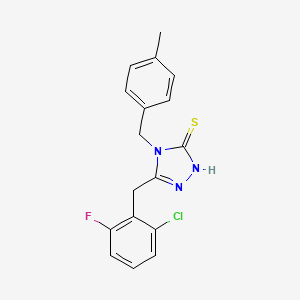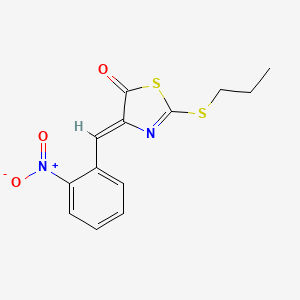![molecular formula C21H15F3N2O2S B4584307 3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)
3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone
Vue d'ensemble
Description
Synthesis Analysis
Quinazolinones are synthesized through various methods, including the treatment of appropriate 3-amino-2-aryl-4(3H)-quinazolinones with substituted benzaldehydes in ethanol, underlining the versatility of the synthesis processes for these compounds (Gao et al., 2007). Furthermore, the synthesis of quinazolinone derivatives can involve reactions under ultrasonic irradiation using silica-supported Preyssler nanoparticles, showcasing innovative methods to enhance synthesis efficiency (Heravi et al., 2009).
Molecular Structure Analysis
Quinazolinone derivatives often undergo structural elucidation through techniques like NMR, IR, and X-ray crystallography. The molecular structure is characterized by the presence of the quinazolinone core, and specific substituents confer unique chemical and physical properties. The structure of 3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone would be expected to include interactions between the furylmethyl and trifluoromethylbenzylthio groups, contributing to its chemical behavior and potential biological activity.
Chemical Reactions and Properties
Quinazolinones participate in a variety of chemical reactions, reflecting their reactivity and functional group transformations. They can undergo cyclocondensation, lithiation, and reactions with electrophiles to produce a wide array of derivatives. The specific reactivity of 3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone would depend on the electronic effects of the furylmethyl and trifluoromethylbenzylthio substituents, influencing its chemical transformations (Smith et al., 1996).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Quinazolinone derivatives, including those structurally related to 3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone, have been the focus of synthetic chemistry efforts due to their potential biological activities. A notable study demonstrated the synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, highlighting their good antimicrobial activities. These compounds showed significant inhibitory effects against various bacterial and fungal strains, with some derivatives exhibiting superior efficacy compared to commercial antimicrobials (Yan et al., 2016).
Anticancer Potential
Research into the anticancer properties of quinazolinone compounds has identified several derivatives with promising activity. One study synthesized novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and evaluated their anticancer activity against HeLa cells. Some compounds displayed significant in vitro activity, suggesting potential for further development as anticancer agents (Joseph et al., 2010).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of quinazolinone derivatives have been extensively studied. Research has demonstrated that certain derivatives exhibit moderate to good antiviral activity, alongside their antimicrobial properties. This dual activity underscores the potential of quinazolinone derivatives in developing new therapeutic agents against microbial and viral infections (Gao et al., 2007).
Chemical Sensing and Binding Properties
Quinazolinone derivatives have also been explored for their chemical sensing capabilities, particularly in detecting metal ions. A study on the binding site-driven sensing properties of a quinazolinone derivative with metal cations showed that it could differentiate between Al3+, Cr3+, and Fe3+ ions through fluorescence emission changes. This finding suggests applications in environmental monitoring and chemical analysis (Liu et al., 2015).
Propriétés
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2S/c22-21(23,24)15-6-3-5-14(11-15)13-29-20-25-18-9-2-1-8-17(18)19(27)26(20)12-16-7-4-10-28-16/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGVCQOTPQKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-ylmethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)
![N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)
![2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4584245.png)


![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)




![1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4584290.png)

![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)
![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)